molecular formula C9H12N2O B13653330 5-Isopropylnicotinamide CAS No. 73591-72-7

5-Isopropylnicotinamide

Cat. No.: B13653330
CAS No.: 73591-72-7
M. Wt: 164.20 g/mol
InChI Key: ACSOTLQPAOXUKQ-UHFFFAOYSA-N
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Description

5-Isopropylnicotinamide is an organic compound with the molecular formula C9H12N2O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylnicotinamide typically involves the reaction of isonicotinamide with isopropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo substitution reactions where the isopropyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

5-Isopropylnicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a vital coenzyme that participates in numerous biochemical reactions, including those involved in energy production, DNA repair, and cellular signaling. The compound’s effects are mediated through its role in these pathways, influencing various molecular targets and cellular processes .

Comparison with Similar Compounds

Comparison: 5-Isopropylnicotinamide is unique due to its specific isopropyl substitution, which can influence its chemical properties and biological activity. Compared to nicotinamide, it may have different solubility, stability, and reactivity. Its unique structure also allows it to be used in specific synthetic applications where other nicotinamide derivatives may not be suitable.

Properties

CAS No.

73591-72-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)7-3-8(9(10)12)5-11-4-7/h3-6H,1-2H3,(H2,10,12)

InChI Key

ACSOTLQPAOXUKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CN=C1)C(=O)N

Origin of Product

United States

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